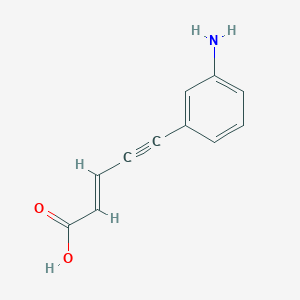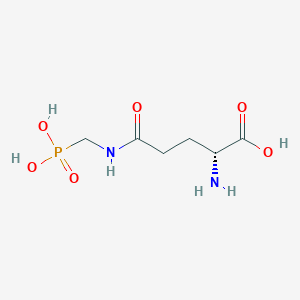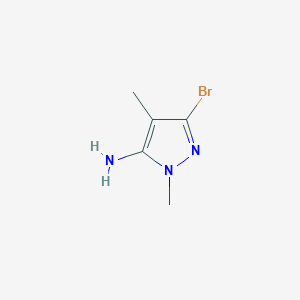
4-Chloro-3,5-dibromo-o-xylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dibromo-o-xylene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of o-xylene, where two bromine atoms and one chlorine atom are substituted at the 3, 5, and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-o-xylene typically involves the bromination and chlorination of o-xylene. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Bromination: o-Xylene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions.
Chlorination: The dibromo-o-xylene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 4-Chloro-3,5-dibromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated hydrocarbons.
科学研究应用
4-Chloro-3,5-dibromo-o-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to understand the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Chloro-3,5-dibromo-o-xylene depends on the specific reaction or application
Electrophilic Substitution: The halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
Oxidation and Reduction: The methyl groups and halogen atoms can undergo redox reactions, leading to the formation of various products.
Interaction with Biological Targets: In biological systems, it can interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
4-Chloro-3,5-dibromo-toluene: Similar structure but with a single methyl group.
4-Chloro-3,5-dibromo-benzene: Lacks the methyl groups, leading to different reactivity.
4-Chloro-3,5-dibromo-m-xylene: Similar but with different positions of the methyl groups.
Uniqueness: 4-Chloro-3,5-dibromo-o-xylene is unique due to the specific arrangement of halogen atoms and methyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H7Br2Cl |
|---|---|
分子量 |
298.40 g/mol |
IUPAC 名称 |
1,3-dibromo-2-chloro-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3 |
InChI 键 |
RNLKJCHNTFVXLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)


![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)



![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)



